Cas no 2229172-47-6 (1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol)

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
- 2229172-47-6
- EN300-1972160
-
- インチ: 1S/C8H5ClF3NO3/c9-5-3-4(7(14)8(10,11)12)1-2-6(5)13(15)16/h1-3,7,14H
- InChIKey: VJDIDVBLZNIGJR-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C(F)(F)F)O)[N+](=O)[O-]
計算された属性
- 精确分子量: 254.9910052g/mol
- 同位素质量: 254.9910052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 268
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 66Ų
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972160-0.1g |
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2229172-47-6 | 0.1g |
$640.0 | 2023-09-16 | ||
Enamine | EN300-1972160-10.0g |
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2229172-47-6 | 10g |
$3131.0 | 2023-06-02 | ||
Enamine | EN300-1972160-0.25g |
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2229172-47-6 | 0.25g |
$670.0 | 2023-09-16 | ||
Enamine | EN300-1972160-5.0g |
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2229172-47-6 | 5g |
$2110.0 | 2023-06-02 | ||
Enamine | EN300-1972160-1g |
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2229172-47-6 | 1g |
$728.0 | 2023-09-16 | ||
Enamine | EN300-1972160-0.05g |
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2229172-47-6 | 0.05g |
$612.0 | 2023-09-16 | ||
Enamine | EN300-1972160-10g |
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2229172-47-6 | 10g |
$3131.0 | 2023-09-16 | ||
Enamine | EN300-1972160-2.5g |
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2229172-47-6 | 2.5g |
$1428.0 | 2023-09-16 | ||
Enamine | EN300-1972160-0.5g |
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2229172-47-6 | 0.5g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1972160-1.0g |
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2229172-47-6 | 1g |
$728.0 | 2023-06-02 |
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-olに関する追加情報
1-(3-Chloro-4-Nitrophenyl)-2,2,2-Trifluoroethan-1-Ol: A Comprehensive Overview
1-(3-Chloro-4-Nitrophenyl)-2,2,2-Trifluoroethan-1-Ol, commonly referred to by its CAS number 2229172-47-6, is a complex organic compound with a unique structure and diverse applications. This compound is characterized by its trifluoroethanol moiety attached to a chloronitrobenzene ring. The combination of these functional groups imparts distinctive chemical and physical properties, making it a subject of interest in various fields of research and industry.
The molecular structure of 1-(3-Chloro-4-Nitrophenyl)-2,2,2-Trifluoroethan-1-Ol consists of a benzene ring substituted with chlorine at the 3-position and a nitro group at the 4-position. The trifluoroethanol group is attached to the benzene ring via an alcohol (-OH) functional group. This arrangement creates a molecule with high electron-withdrawing effects due to the nitro and trifluoromethyl groups, which significantly influence its reactivity and stability.
Recent studies have highlighted the potential of this compound in the field of pharmaceutical chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their bioavailability when used as drug candidates.
In addition to its pharmaceutical applications, 1-(3-Chloro-4-Nitrophenyl)-2,2,2-Trifluoroethan-1-Ol has found utility in agricultural chemistry. Its ability to act as an intermediate in the synthesis of pesticides and herbicides has been well-documented. The nitro group on the benzene ring contributes to its oxidative properties, making it effective in controlling plant pathogens and pests.
The synthesis of this compound typically involves multi-step reactions. One common approach is the nucleophilic substitution of a chloronitrobenzene derivative with a trifluoroethanol group. This reaction is often facilitated by using appropriate catalysts and solvents to ensure high yield and purity. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly methods for synthesizing this compound.
The physical properties of 1-(3-Chloro-4-Nitrophenyl)-2,2,2-Trifluoroethan-1-Ol are also noteworthy. It has a high melting point due to the strong intermolecular hydrogen bonding between the alcohol groups. Its solubility in organic solvents is moderate, which makes it suitable for use in various organic reactions. The presence of fluorine atoms also contributes to its thermal stability, allowing it to withstand high temperatures during industrial processes.
In terms of environmental impact, studies have shown that this compound exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments requires careful handling during industrial applications to minimize ecological risks. Regulatory agencies have established guidelines for its safe use and disposal to ensure compliance with environmental standards.
The application of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure and reactivity patterns. These findings have been instrumental in designing new synthetic routes and optimizing existing processes for large-scale production.
In conclusion, 1-(3-Chloro-4-Nitrophenyl)-2,2,2-Trifluoroethan-1-Ol (CAS No: 2229172-47-6) is a versatile compound with significant potential across multiple industries. Its unique chemical structure and functional groups make it an invaluable building block in organic synthesis. As research continues to uncover new applications and improve synthetic methods, this compound will likely play an increasingly important role in both academic and industrial settings.
2229172-47-6 (1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol) Related Products
- 206983-65-5(N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide)
- 878715-87-8(N-(4-methoxyphenyl)-2-(4-methylphenoxy)methylfuran-3-carboxamide)
- 2229257-61-6(4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline)
- 1416439-74-1(8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine)
- 147157-97-9(2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl Fluoride)
- 638141-76-1(6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline)
- 2034299-52-8(2-((4-Fluorophenyl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone)
- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)
- 889949-15-9(2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid)
- 16002-25-8((1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene)




